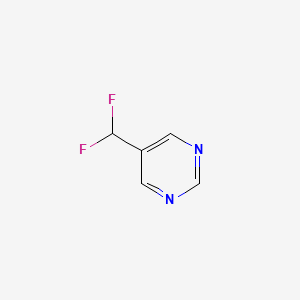

5-(Difluormethyl)pyrimidin

Übersicht

Beschreibung

5-(Difluoromethyl)pyrimidine is a compound that has been studied due to its diverse biological activity . It’s a synthetically available compound that has been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of 5-(Difluoromethyl)pyrimidine is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis

The molecular formula of 5-(Difluoromethyl)pyrimidine is C5H4F2N2 .Chemical Reactions Analysis

The introduction of one or more fluorine atoms into molecules can have a significant impact on their physicochemical and biological properties . The C–F bond is strong with a bond .Physical And Chemical Properties Analysis

The introduction of fluorine atoms or fluoroalkyl groups into molecules can increase the biological activity of the molecule as well as its metabolic stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Pyrimidinderivate sind weithin für ihre antimikrobiellen Eigenschaften bekannt. “5-(Difluormethyl)pyrimidin” könnte aufgrund seiner strukturellen Vielfalt und synthetischen Zugänglichkeit potenziell als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe dienen .

Krebsforschung

Das Pyrimidingerüst wird auch in der Entwicklung von Krebsmedikamenten verwendet. Die einzigartige Struktur von “this compound” kann neue Wechselwirkungen mit biologischen Zielstrukturen ermöglichen, was zu potenziellen Krebstherapien führen könnte .

Antivirenmittel

Pyrimidinbasierte Verbindungen haben Anwendungen als antivirale Mittel gefunden. Die Forschung zu “this compound” könnte seine Wirksamkeit gegen verschiedene Virusinfektionen untersuchen .

Landwirtschaftliche Fungizide

Derivate von Pyrimidinen, wie z. B. “this compound”, können synthetisiert werden, um wirksame Fungizide zu erzeugen, die zur landwirtschaftlichen Forschung und Entwicklung beitragen .

Entzündungshemmende und Analgetische Anwendungen

Der Pyrimidinkern wird häufig in entzündungshemmenden und schmerzlindernden Medikamenten verwendet. “this compound” könnte auf sein Potenzial untersucht werden, Entzündungen zu reduzieren oder Schmerzen zu lindern .

Antiepileptische Eigenschaften

Die Forschung zu Pyrimidinderivaten umfasste auch deren Verwendung als Antiepileptika. “this compound” könnte Teil von Studien sein, die darauf abzielen, Krampfanfälle zu behandeln .

Wirkmechanismus

Target of Action

5-(Difluoromethyl)pyrimidine is a pyrimidine derivative, which is a class of compounds that are known to have a wide range of biological activities Pyrimidine derivatives are known to interact with various enzymes and receptors involved in cellular processes .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrimidine derivatives are known to inhibit essential biosynthetic processes or incorporate into macromolecules such as DNA and RNA, inhibiting their normal function .

Biochemical Pathways

5-(Difluoromethyl)pyrimidine, as a pyrimidine derivative, is likely to be involved in the pyrimidine metabolic pathway. Pyrimidines serve essential functions in human metabolism as ribonucleotide bases in RNA and as deoxyribonucleotide bases in DNA . Any defect altering the tight regulation of pyrimidine transmission and of pyrimidine metabolism during pre- and post-natal brain development may translate into functional deficits .

Pharmacokinetics

It is known that the fluorine atom or fluoroalkyl groups, such as the difluoromethyl group in 5-(difluoromethyl)pyrimidine, can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .

Result of Action

Pyrimidine derivatives are known to have diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor activity .

Safety and Hazards

Zukünftige Richtungen

The selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule is of particular interest . Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Biochemische Analyse

Biochemical Properties

5-(Difluoromethyl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary enzymes it interacts with is dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. The interaction between 5-(Difluoromethyl)pyrimidine and dihydropyrimidine dehydrogenase leads to the reduction of uracil and thymine to their respective dihydro forms . Additionally, 5-(Difluoromethyl)pyrimidine has been shown to interact with thymidylate synthase, an enzyme critical for DNA synthesis, thereby inhibiting its activity and affecting nucleotide metabolism .

Cellular Effects

The effects of 5-(Difluoromethyl)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Difluoromethyl)pyrimidine has been observed to inhibit the synthesis of thymidylate, a nucleotide essential for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells . Furthermore, it affects gene expression by incorporating into RNA and DNA, thereby disrupting normal cellular processes and leading to cytotoxic effects .

Molecular Mechanism

At the molecular level, 5-(Difluoromethyl)pyrimidine exerts its effects through several mechanisms. It binds to and inhibits the activity of thymidylate synthase, preventing the synthesis of thymidylate and thereby disrupting DNA synthesis . Additionally, 5-(Difluoromethyl)pyrimidine is metabolized to active metabolites that incorporate into RNA and DNA, leading to the inhibition of RNA and DNA synthesis . This compound also interacts with other biomolecules, such as dihydropyrimidine dehydrogenase, influencing their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(Difluoromethyl)pyrimidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-(Difluoromethyl)pyrimidine can lead to cumulative cytotoxic effects, including DNA damage and apoptosis . In in vitro and in vivo studies, the temporal effects of 5-(Difluoromethyl)pyrimidine have been observed to vary, with some studies reporting sustained cytotoxicity over extended periods .

Dosage Effects in Animal Models

The effects of 5-(Difluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and primarily affects rapidly dividing cells . At higher doses, 5-(Difluoromethyl)pyrimidine can induce significant toxic effects, including gastrointestinal disturbances, myelosuppression, and hepatotoxicity . Threshold effects have been observed, with certain dosages leading to a marked increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

5-(Difluoromethyl)pyrimidine is involved in several metabolic pathways, primarily those related to pyrimidine metabolism. It is metabolized by dihydropyrimidine dehydrogenase to its inactive dihydro form, which is then further processed by other enzymes . This compound also affects the metabolic flux of pyrimidine nucleotides, leading to alterations in metabolite levels and influencing overall cellular metabolism . The interaction of 5-(Difluoromethyl)pyrimidine with thymidylate synthase further underscores its role in nucleotide metabolism .

Transport and Distribution

The transport and distribution of 5-(Difluoromethyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be efficiently taken up by cells through nucleoside transporters, facilitating its intracellular accumulation . Once inside the cell, 5-(Difluoromethyl)pyrimidine is distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of 5-(Difluoromethyl)pyrimidine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and nucleic acids . The presence of targeting signals and post-translational modifications may direct 5-(Difluoromethyl)pyrimidine to specific subcellular compartments, enhancing its efficacy and specificity . The localization of 5-(Difluoromethyl)pyrimidine within the nucleus is particularly important for its role in inhibiting DNA synthesis and inducing cytotoxic effects .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHDFZKKOOQUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304479 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310684-94-6 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395546.png)

![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)

![Methyl 2-{1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1395550.png)

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)